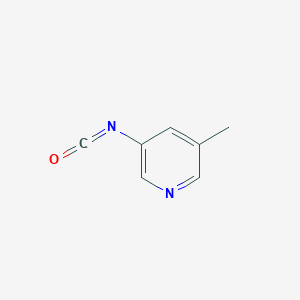3-Isocyanato-5-methylpyridine
CAS No.: 1260664-69-4
Cat. No.: VC4076661
Molecular Formula: C7H6N2O
Molecular Weight: 134.14
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1260664-69-4 |
|---|---|
| Molecular Formula | C7H6N2O |
| Molecular Weight | 134.14 |
| IUPAC Name | 3-isocyanato-5-methylpyridine |
| Standard InChI | InChI=1S/C7H6N2O/c1-6-2-7(9-5-10)4-8-3-6/h2-4H,1H3 |
| Standard InChI Key | XYUUTKAAAWSUCU-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CN=C1)N=C=O |
| Canonical SMILES | CC1=CC(=CN=C1)N=C=O |
Introduction
Structural Characteristics and Molecular Properties
Core Molecular Architecture
The molecular formula C₇H₆N₂O defines 3-isocyanato-5-methylpyridine as a monosubstituted pyridine derivative. Key structural features include:
-
Pyridine backbone: A six-membered aromatic ring with one nitrogen atom .
-
Isocyanate group (-N=C=O): Positioned at the 3-position, conferring electrophilic reactivity .
-
Methyl substituent (-CH₃): Located at the 5-position, influencing steric and electronic properties .
The SMILES notation CC1=CC(=CN=C1)N=C=O and InChI identifier InChI=1S/C7H6N2O/c1-6-2-7(9-5-10)4-8-3-6/h2-4H,1H3 provide unambiguous representations of its connectivity .
Physicochemical Predictions
Collision cross-section (CCS) values derived from ion mobility spectrometry predict molecular behavior under mass spectrometric conditions:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 135.05530 | 124.8 |
| [M+Na]⁺ | 157.03724 | 138.3 |
| [M+NH₄]⁺ | 152.08184 | 133.3 |
| [M-H]⁻ | 133.04074 | 127.3 |
These metrics assist in method development for analytical characterization .
Synthetic Pathways and Reactivity
Conventional Synthesis Strategies
While explicit synthetic protocols for 3-isocyanato-5-methylpyridine remain underreported, analogous isocyanato-pyridines are typically prepared via:
-
Phosgenation of aminopyridines: Reaction of 5-methylpyridin-3-amine with phosgene (COCl₂) or safer alternatives like triphosgene .
-
Curtius rearrangement: Thermolysis of acyl azides derived from pyridinecarboxylic acids .
Microwave-assisted methods using green solvents like sabinene have demonstrated efficacy in related heterocycle syntheses, suggesting potential applicability .
Reactivity Profile
The isocyanate group participates in two primary reaction types:
-
Nucleophilic addition: With amines to form ureas, or alcohols to yield carbamates .
-
Cyclocondensation: With diamines or thioamides to generate fused heterocyclic systems .
Comparative studies with 2-chloro-5-isocyanato-3-methylpyridine (CID 165636090) reveal halogen substitution enhances electrophilicity at the isocyanate carbon .
Applications in Heterocyclic Chemistry
Thiazolo[5,4-b]pyridine Synthesis
Under microwave irradiation (130°C, 2 hr), 3-isocyanato-5-methylpyridine reacts with 3-amino-2-chloro-5-methylpyridine in sabinene solvent to form thiazolo[5,4-b]pyridines in 64% yield :
This method eliminates traditional toxic solvents, aligning with green chemistry principles .
Pharmacophore Development
The compound serves as a precursor for:
-
PI3Kα inhibitors: Through urea linkages with aminopiperidine scaffolds .
-
Antimycobacterial agents: Analogous structures show MIC values ≤6.25 µg/mL against Mycobacterium tuberculosis .
| Hazard Category | GHS Code |
|---|---|
| Skin irritation | H315 |
| Eye damage | H319 |
| Respiratory sensitization | H334 |
Exposure Mitigation
Essential protective measures include:
-
Engineering controls: Use in fume hoods with ≤0.1 ppm air concentration .
-
PPE: Nitrile gloves, chemical goggles, and NIOSH-approved respirators for vapor protection .
-
Emergency protocols: Immediate flushing with water for 15+ minutes following ocular or dermal contact .
Recent Advances and Research Directions
Solvent-Free Cyclizations
Pilot studies demonstrate that neat reactions under microwave irradiation achieve comparable yields to solvent-based methods while reducing waste .
Computational Modeling
Density functional theory (DFT) calculations predict activation energies for isocyanate-amine couplings, enabling reaction optimization without empirical screening .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume